molecular formula C12H11BrO3 B8434117 7-Bromomethyl-4-ethoxycoumarin

7-Bromomethyl-4-ethoxycoumarin

Cat. No.: B8434117
M. Wt: 283.12 g/mol
InChI Key: SEOHSSGSTLQOSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Bromomethyl-4-ethoxycoumarin is a coumarin derivative featuring a bromomethyl group at the 7-position and an ethoxy group at the 4-position. Coumarins are widely studied for their biological activities, including antimicrobial, anticancer, and fluorescent properties. The bromomethyl group enables nucleophilic substitution reactions, making this compound valuable in drug synthesis and biochemical labeling .

Properties

Molecular Formula

C12H11BrO3

Molecular Weight

283.12 g/mol

IUPAC Name

7-(bromomethyl)-4-ethoxychromen-2-one

InChI

InChI=1S/C12H11BrO3/c1-2-15-10-6-12(14)16-11-5-8(7-13)3-4-9(10)11/h3-6H,2,7H2,1H3

InChI Key

SEOHSSGSTLQOSF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=O)OC2=C1C=CC(=C2)CBr

Origin of Product

United States

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The table below compares key structural and physicochemical properties of 7-Bromomethyl-4-ethoxycoumarin with similar coumarin derivatives:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications References
This compound 7-Bromomethyl, 4-ethoxy C₁₂H₁₁BrO₃ 283.09 (calc) Alkylating agent, drug synthesis
4-Bromomethyl-7-methoxycoumarin 4-Bromomethyl, 7-methoxy C₁₁H₉BrO₃ 269.09 Antimicrobial, fluorescent labeling
4-Methyl-7-ethoxycoumarin 4-Methyl, 7-ethoxy C₁₂H₁₂O₃ 204.22 HPLC standard, limited reactivity
4-(Bromomethyl)-6,7-dimethoxycoumarin 4-Bromomethyl, 6,7-dimethoxy C₁₂H₁₁BrO₄ 299.12 (calc) Enhanced electron donation, bioactivity
7-(6-Bromohexyloxy)-4-methylcoumarin 7-Bromohexyloxy, 4-methyl C₁₆H₁₉BrO₃ 339.23 (calc) High lipophilicity, antimicrobial
4-(Bromomethyl)-7-hydroxycoumarin 4-Bromomethyl, 7-hydroxy C₁₀H₇BrO₄ 271.07 (calc) High solubility, acidic proton

Reactivity and Functional Group Influence

  • Bromomethyl Group : The presence of a bromomethyl group (as in this compound and 4-Bromomethyl-7-methoxycoumarin) facilitates nucleophilic substitution, enabling conjugation with biomolecules or further derivatization .
  • Ethoxy vs.
  • Hydroxy Group : The hydroxy derivative (4-(Bromomethyl)-7-hydroxycoumarin) exhibits higher aqueous solubility but reduced stability under acidic conditions due to protonation .

Key Research Findings

Synthetic Utility : this compound is synthesized via Pechmann condensation, a method also employed for other bromomethylcoumarins .

Bioactivity Trade-offs : While 4-Bromomethyl-7-hydroxycoumarin has superior solubility, its instability in acidic conditions limits its use compared to ethoxy analogs .

Lipophilicity vs. Bioavailability : The bromohexyloxy chain in 7-(6-Bromohexyloxy)-4-methylcoumarin increases logP by ~2 units compared to ethoxy derivatives, favoring accumulation in lipid-rich tissues .

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